molecular formula C21H22N6O3 B8082466 CID 44224160

CID 44224160

Cat. No. B8082466
M. Wt: 406.4 g/mol
InChI Key: CDNMDRUIGNHEMR-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 44224160 is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Protein Function Control : CID has been extensively used to study various biological processes, especially in controlling protein function with high precision and spatiotemporal resolution. It's been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and editing in mammalian cells. These platforms allow for fine-tuning gene expression and multiplex biological signals with different logic gating operations, expanding the scope of chemically inducible gene regulation (Ma et al., 2023).

  • Insights into Cell Biology Problems : CID has been instrumental in solving numerous problems in cell biology. It has provided insights into lipid second messengers and small GTPases, explaining the 'signaling paradox' and demonstrating improved specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).

  • Studying Protein-Protein Interactions and Localization : A novel chemical inducer of protein dimerization has been developed, capable of being rapidly turned on and off using light. This molecule has been used to control peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).

  • Orthogonal Logic Gating in Cells : Rapid and orthogonal logic gating with a gibberellin-induced dimerization system has been created, allowing for applications difficult with one CID system. Combining this with rapamycin-mediated dimerization facilitates the design of Boolean logic gates in mammalian cells (Miyamoto et al., 2012).

  • Label-Free Single-Molecule Quantification : Single-molecule detectors have been used for label-free quantification of key interactions involved in CID. This includes the study of the mechanical stability of ternary complexes, demonstrating its application in mechanotransduction studies (Wang et al., 2019).

properties

IUPAC Name

4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12H,5-8,22H2,1H3,(H,23,24)(H,28,29)/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNMDRUIGNHEMR-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C3C4=C(N=CNN4C(=N3)C5CCC(CC5)C(=O)O)N)N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C/C(=C/3\C4=C(N=CNN4C(=N3)C5CCC(CC5)C(=O)O)N)/N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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